molecular formula C9H19NO3 B2614215 tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate CAS No. 138373-85-0

tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate

Cat. No.: B2614215
CAS No.: 138373-85-0
M. Wt: 189.255
InChI Key: ROQKPIPQWREQCV-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxypropyl)-N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxypropyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-hydroxypropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates or other derivatives.

Scientific Research Applications

tert-Butyl N-(2-hydroxypropyl)-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in biological studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act as a prodrug, releasing active compounds upon metabolic conversion. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the carbamate group can provide stability and controlled release properties.

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)-N-methylcarbamate
  • tert-Butyl N-(2-hydroxypropyl)-N-ethylcarbamate
  • tert-Butyl N-(2-hydroxypropyl)-N-isopropylcarbamate

Comparison: tert-Butyl N-(2-hydroxypropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKPIPQWREQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138373-85-0
Record name tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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